molecular formula C20H20N2O2 B2635354 2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-methoxybenzyl)oxime CAS No. 860612-35-7

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-methoxybenzyl)oxime

Cat. No. B2635354
CAS RN: 860612-35-7
M. Wt: 320.392
InChI Key: IGQAQXBDQJGGLQ-ZBJSNUHESA-N
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Description

“2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-methoxybenzyl)oxime” is a complex organic compound. The base molecule, 2,3,4,9-tetrahydro-1H-carbazol-1-one, is a derivative of carbazole . It has a molecular formula of C12H11NO and a molecular weight of 185.23 . It is also known by other names such as 1,2,3,4-Tetrahydrocarbazole-1-one .


Molecular Structure Analysis

The molecular structure of 2,3,4,9-tetrahydro-1H-carbazol-1-one can be found in various chemical databases . The structure can be viewed as a 2D Mol file or a computed 3D SD file . For a detailed molecular structure analysis, specialized software or resources that can interpret these file formats would be required.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazol-1-one include a melting point of 164 - 165°C . It is a solid at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases .

Scientific Research Applications

Antitumor Activity

  • A study explored the synthesis of hetero annulated carbazoles including isoxazolo-, pyrido-, and pyrimido carbazoles starting from 2,3,4,9-tetrahydro-1H-carbazol-1-one. These compounds were screened for in vitro antitumor activity and exhibited selective growth inhibition on MCF-7 cell line compared to A-549 cell line. Among these, a pyrimido carbazole compound showed potential as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Photophysical Properties

  • The synthesis and comprehensive photophysical characterization of two new fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one were conducted. These compounds exhibited sensitivity to solvent polarity, and their fluorescence spectral shifts were significantly influenced by the solvent's properties, indicating their potential application in molecular sensing and fluorescence studies (Ghosh, Mitra, Saha, & Basu, 2013).

Antioxidant and Molecular Docking Studies

  • Carbazole derivatives, synthesized from 2,3,4,9-tetrahydro-1H-carbazol-1-one, were characterized for their spectroscopic properties, antioxidant activities, and molecular docking studies. These compounds showed promising antioxidant properties and high binding affinity in molecular docking studies with human glutathione reductase, suggesting their potential in medicinal chemistry applications (Serdaroğlu, Uludağ, Erçağ, Sugumar, & Rajkumar, 2021).

Antibacterial Activity

  • Novel carbazole derivatives, including those related to 2,3,4,9-tetrahydro-1H-carbazol-1-one, were synthesized and evaluated for their antibacterial and cytotoxic activities. These studies provide insights into the structural requirements for biological activity and highlight the potential of carbazole derivatives in developing new antimicrobial agents (Patil et al., 2010).

Safety and Hazards

The safety information available indicates that 2,3,4,9-tetrahydro-1H-carbazol-1-one may be hazardous . A Material Safety Data Sheet (MSDS) is available for this compound , which would provide detailed safety and handling information.

properties

IUPAC Name

(E)-N-[(4-methoxyphenyl)methoxy]-2,3,4,9-tetrahydrocarbazol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-23-15-11-9-14(10-12-15)13-24-22-19-8-4-6-17-16-5-2-3-7-18(16)21-20(17)19/h2-3,5,7,9-12,21H,4,6,8,13H2,1H3/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQAQXBDQJGGLQ-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CON=C2CCCC3=C2NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CO/N=C/2\CCCC3=C2NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-methoxybenzyl)oxime

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